![molecular formula C15H8Cl2N4O3S B2820612 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 391227-00-2](/img/structure/B2820612.png)

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

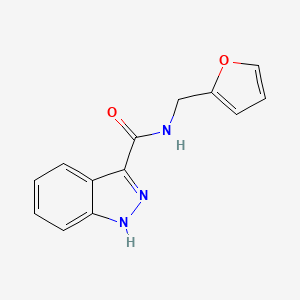

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Anticonvulsant Activity

Research has identified compounds derived from 1,3,4-thiadiazole as promising anticonvulsants. Specifically, derivatives like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide have shown significant anticonvulsive activity, outperforming classical drugs in seizure models. This underscores the therapeutic potential of such compounds in epilepsy treatment. Quality control techniques have been developed for these substances, including methods of identification, impurity determination, and quantitative analysis, facilitating their standardization and further clinical research (I. Sych et al., 2018).

Corrosion Inhibition

Derivatives of 1,3,4-thiadiazoles, particularly 2,5-disubstituted variants, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, including those with nitro and chlorophenyl groups, demonstrate significant inhibition effects, potentially offering a chemical means to combat metal corrosion. The relationship between their molecular structure and inhibition efficiency has been explored, providing insights for developing new corrosion inhibitors (F. Bentiss et al., 2007).

Antitumor and Antileishmanial Activity

Compounds featuring the thiadiazole moiety have been synthesized and evaluated for their antitumor and antileishmanial activities. Novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole derivatives, for instance, have shown promising antileishmanial activity against the promastigote stage of Leishmania major. This suggests a potential role for these compounds in the development of new treatments for leishmaniasis (S. Sadat-Ebrahimi et al., 2019). Additionally, derivatives have been evaluated for antiviral activities, particularly against tobacco mosaic virus, indicating their broad-spectrum potential in combating various diseases (Zhuo Chen et al., 2010).

Crystal Engineering

The role of thiadiazole derivatives extends into the realm of crystal engineering, where they participate in forming molecular tapes via hydrogen and halogen bonds. This application highlights their utility in designing novel crystal structures with potential implications in material science and pharmaceuticals (B. K. Saha et al., 2005).

properties

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N4O3S/c16-8-5-6-9(11(17)7-8)14-19-20-15(25-14)18-13(22)10-3-1-2-4-12(10)21(23)24/h1-7H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQMNQYBAWBCQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B2820537.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)